Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylimidazole with a suitable azepine derivative in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted imidazo[1,2-a]azepines .
Scientific Research Applications
Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid
- (5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl)methyl(methyl)amine
Uniqueness
Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its seven-membered azepine ring fused with an imidazole ring provides a unique scaffold for drug development and material science applications .
Biological Activity
Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate (CAS No. 2060060-59-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H16N2O2 and a molecular weight of approximately 208.26 g/mol. The compound features a complex imidazoazepine structure that contributes to its unique biological activities.
Property | Value |
---|---|
Molecular Formula | C11H16N2O2 |
Molecular Weight | 208.26 g/mol |
CAS Number | 2060060-59-3 |
Anticancer Activity
Recent studies have indicated that imidazo[1,2-a]azepines exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, it is hypothesized that its structural analogs might share similar mechanisms of action.
A notable study examined the cytotoxicity of various imidazo compounds against human cancer cell lines. The results demonstrated that certain derivatives showed IC50 values in the micromolar range against sensitive cell lines such as MCF-7 (breast cancer) and RT-4 (bladder cancer) . These findings suggest that this compound could have potential as an anticancer agent.
The anticancer activity of imidazo compounds is often attributed to their ability to interfere with cellular processes such as:
- Inhibition of DNA synthesis : Compounds may disrupt the replication process in cancer cells.
- Induction of apoptosis : Certain derivatives can trigger programmed cell death pathways in malignant cells.
- Inhibition of specific enzymes : Some studies suggest that these compounds may inhibit enzymes involved in tumor growth and metastasis.
In Vitro Studies
In vitro studies have been conducted on related imidazo compounds to assess their efficacy against cancer cell lines. For example:
- Compound X : Showed an IC50 of 6.98 µM against RT-4 cells.
- Compound Y : Demonstrated an IC50 of 8.43 µM against MCF-7 cells .
These results highlight the potential for this compound to exhibit similar bioactivity.
Comparative Analysis
A comparative analysis of various imidazo compounds reveals a trend in biological activity based on structural modifications. The following table summarizes findings from recent studies:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Imidazo Compound A | MCF-7 | 8.43 | Apoptosis induction |
Imidazo Compound B | RT-4 | 6.98 | DNA synthesis inhibition |
Methyl 3-methyl... | TBD | TBD | TBD |
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 3-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-12-10-4-3-9(11(14)15-2)5-6-13(8)10/h7,9H,3-6H2,1-2H3 |
InChI Key |
JZTMGPLPKXFVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1CCC(CC2)C(=O)OC |
Origin of Product |
United States |
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